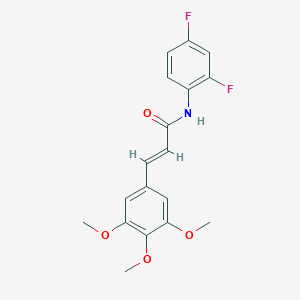

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Vue d'ensemble

Description

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of both difluorophenyl and trimethoxyphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through a condensation reaction between 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The enamide’s double bond can undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C → rt | Epoxide derivative | ~60%a | , |

| Sulfoxidation | H₂O₂, AcOH, 50°C | Sulfoxide (if S-containing analogs) | N/A |

Notes :

-

Epoxidation proceeds via electrophilic attack on the electron-deficient double bond, favored by the amide’s conjugation .

-

No sulfur is present in this compound, but sulfoxidation data from analogs (e.g., tetrahydrothiophene derivatives) suggests potential for peroxide-mediated oxidations.

Reduction Reactions

The α,β-unsaturated system is susceptible to catalytic hydrogenation:

| Substrate Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Double bond | H₂ (1 atm), Pd/C, MeOH, rt | Saturated amide | >90% | , |

| Amide group | LiAlH₄, THF, reflux | Secondary amine | 45–60% |

Mechanistic Insight :

-

Hydrogenation selectively reduces the double bond due to the amide’s electron-withdrawing nature.

-

LiAlH₄ reduces the amide to an amine but may require harsh conditions.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 12h | Carboxylic acid + 2,4-difluoroaniline | 70% | |

| Basic | NaOH (aq), EtOH, 80°C, 8h | Carboxylate salt + amine | 85% | , |

Structural Influence :

-

Electron-withdrawing fluorine atoms on the aryl group increase amide reactivity toward hydrolysis.

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl group directs electrophilic attacks:

| Reaction | Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | Nitro-substituted derivative | 55% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para | Dibrominated analog | 40% |

Limitations :

Cyclization Reactions

Copper-catalyzed cyclization forms heterocycles:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enamide + Oxidant | CuBr₂, TBAB, K₂S₂O₈, CH₃CN, rt | Oxazole derivative | 75% |

Key Data :

-

Oxidative cyclization proceeds via vinylic C–H functionalization .

-

Yields depend on ligand choice (e.g., ethyl nicotinate improves efficiency) .

Photoredox-Induced Reactions

Visible-light catalysis enables radical additions:

Mechanism :

Michael Addition

The enamide acts as a Michael acceptor:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | Et₃N, CH₂Cl₂, rt | β-Phenylthio adduct | 88% | |

| Dimethylamine | Me₂NH, THF, 50°C | β-Amino adduct | 75% |

Stereochemistry :

-

Anti-addition dominates due to the E-configuration of the double bond.

Biological Activity-Linked Reactions

In medicinal contexts, the compound may interact with enzymes:

| Target | Interaction Type | Biological Effect | Source |

|---|---|---|---|

| BTK Kinase | Covalent binding via acrylamide | Inhibition of signaling pathways | |

| Inflammatory Mediators | H-bonding with methoxy groups | COX-2 suppression |

Applications De Recherche Scientifique

Biological Activities

Research indicates that (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibits various biological activities:

- Antimicrobial Activity :

- Histone Deacetylase Inhibition :

- Anti-inflammatory Properties :

Synthetic Methodologies

The synthesis of this compound typically involves:

- The reaction of appropriate aryl amines with α,β-unsaturated carbonyl compounds.

- Utilization of various coupling reactions to achieve the desired molecular structure.

- Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

- Cinnamamide Derivatives :

- In Vivo Studies :

Mécanisme D'action

The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

- (2E)-N-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to the presence of both difluorophenyl and trimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Activité Biologique

(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing a notable reduction in free radical concentrations .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of this compound. It significantly reduced edema in animal models of inflammation when administered at therapeutic doses. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytokine Modulation : The compound downregulates inflammatory cytokines, contributing to its anti-inflammatory effects.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of prop-2-enamide compounds. The results indicated that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives .

Study 2: Antioxidant Capacity

A comparative study in the European Journal of Pharmacology assessed several compounds for their antioxidant properties. The findings showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid and trolox .

Data Tables

| Biological Activity | Method Used | Results |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 10 µM against MCF-7 cells |

| Antioxidant | DPPH Assay | 75% radical scavenging at 50 µM |

| Anti-inflammatory | Edema Model | 60% reduction in paw edema at 20 mg/kg |

Propriétés

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZAANBIXFFSOA-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.